3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Description
3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:
- 3-Methylphenylmethyl sulfanyl group at position 2, enhancing lipophilicity and influencing steric interactions .
- Morpholine-4-carbonyl moiety at position 7, improving solubility and serving as a hydrogen-bond acceptor .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-18-3-2-4-19(15-18)17-35-27-29-24-16-20(25(32)30-11-13-34-14-12-30)5-10-23(24)26(33)31(27)22-8-6-21(28)7-9-22/h2-10,15-16H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHXOZIJKUNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is added to the quinazolinone core.
Incorporation of the Morpholine Carbonyl Group: This step typically involves an amide formation reaction, where the morpholine ring is attached to the quinazolinone core through a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorophenyl vs.
Pharmacokinetic Properties
- Morpholine-4-carbonyl: Enhances aqueous solubility (polar surface area ~57 Ų) compared to non-polar substituents (e.g., trifluoromethoxy in ), critical for oral bioavailability .
- Fluorine Substitution : Reduces oxidative metabolism, extending half-life relative to chlorophenyl derivatives .
Research Findings and Gaps
- Structural-Activity Relationship (SAR) : Morpholine and fluorophenyl groups correlate with improved target selectivity in kinase assays . However, the 3-methylphenylmethyl sulfanyl group’s impact on potency remains underexplored.
- In Vivo Data: No pharmacokinetic studies are available for the target compound, though analogs with morpholine show 60–80% oral bioavailability in rodent models .
Biological Activity
3-(4-fluorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a quinazolinone core structure, which is significant for its biological activity. The presence of a fluorine atom and a morpholine group contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to our target molecule have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of related fluoro-substituted quinazoline derivatives, revealing that compounds with similar structural features inhibited cell proliferation in A549 non-small cell lung cancer cells with an IC50 value of approximately 5.9 μM . This suggests that our compound may also exhibit similar anticancer activity.
Neuroprotective Effects
Research has suggested that certain quinazolinone derivatives possess neuroprotective properties. The ability to modulate ion channels, particularly calcium channels, is a critical mechanism underlying these effects.
- Mechanism : The compound's ability to block CaV3.2 currents has been linked to its potential in protecting against neurodegenerative diseases . This modulation can prevent excitotoxicity associated with excessive calcium influx in neurons.
Pharmacokinetics
Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential. Studies on similar compounds indicate favorable absorption and metabolic stability.
- Metabolic Stability : Compounds with similar structures have shown improved liver metabolic stability compared to their predecessors, indicating that our compound may also benefit from reduced metabolism by liver enzymes, enhancing its bioavailability .
Toxicological Profile
The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest that while certain derivatives exhibit toxicity at high concentrations, our target compound's structure may mitigate such effects.
- Toxicity Studies : Related compounds have been evaluated for toxicity in various models, showing dose-dependent effects. It will be essential to conduct specific toxicity studies on our compound to determine safe dosage ranges for potential clinical applications.
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Anticancer Activity | IC50 ~ 5.9 μM in A549 cells |
| Neuroprotective Effects | Modulates CaV3.2 currents |
| Metabolic Stability | Improved stability compared to earlier derivatives |
| Toxicity | Requires further investigation |
Q & A
Basic: What synthetic strategies are recommended for constructing the quinazolin-4-one core of this compound?
The quinazolin-4-one core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic or basic conditions. For the 3,4-dihydroquinazolin-4-one scaffold, a two-step approach is often employed:
Cyclization : React 2-aminobenzamide derivatives with carbonyl sources (e.g., triphosgene) to form the dihydroquinazolinone ring.
Functionalization : Introduce substituents (e.g., 4-fluorophenyl, morpholine-4-carbonyl) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
Key considerations :
- Use anhydrous conditions for morpholine carbonyl introduction to avoid hydrolysis.
- Purify intermediates via column chromatography or recrystallization (e.g., CHCl₃/petroleum ether, as in ).
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry for this compound?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions:
- Data collection : Use a synchrotron source for high-resolution data (≤1.0 Å) to resolve fluorine atoms and sulfur-containing groups.
- Refinement : Employ SHELXL ( ) for small-molecule refinement, optimizing parameters like thermal displacement and occupancy.
- Visualization : Generate ORTEP-3 diagrams ( ) to illustrate molecular geometry and hydrogen-bonding networks.
Example : A similar morpholine-containing compound ( ) was resolved using space group P2₁/c with R₁ = 0.039, confirming the planar quinazolinone ring and morpholine orientation.
Advanced: How can contradictory bioactivity data across studies be analyzed?
Contradictions may arise from:
- Purity : Assess via HPLC (≥95% purity) and elemental analysis. Impurities from sulfanyl-group oxidation (e.g., disulfide formation) can skew results.
- Assay conditions : Compare buffer pH (e.g., morpholine’s pKa ~8.4 affects solubility in physiological buffers).
- Stereochemical variance : Use chiral chromatography to isolate enantiomers, as stereochemistry impacts binding (e.g., highlights enantiomer-specific activity in aprepitant analogs).
Methodology : Validate activity via dose-response curves (IC₅₀) in triplicate, referencing PubChem bioassay protocols ().
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., 4-fluorophenyl: δ ~7.2 ppm; morpholine: δ ~3.6 ppm). ¹⁹F NMR detects fluorophenyl environments (δ ~-115 ppm).
- HRMS : Electrospray ionization (ESI+) for molecular ion [M+H]⁺; compare with theoretical m/z (e.g., C₂₈H₂₅FN₂O₂S: calc. 484.1578).
- IR : Confirm carbonyl stretches (C=O ~1680 cm⁻¹; morpholine C-O ~1100 cm⁻¹).
Advanced: How can computational modeling predict target binding modes?
- Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., EGFR, due to quinazolinone similarity to gefitinib).
- MD simulations : Run 100-ns simulations in GROMACS to assess morpholine’s role in stabilizing hydrogen bonds with Asp831 (EGFR).
- QSAR : Correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ ~0.06) with activity using partial least squares regression.
Advanced: What strategies mitigate metabolic instability of the sulfanyl group?
- Prodrug design : Replace -S- with -SO- or -SO₂- to reduce glutathione-mediated cleavage.
- In vitro assays : Incubate with liver microsomes (CYP3A4/CYP2D6) and analyze metabolites via LC-MS/MS ().
- Stability studies : Monitor degradation at pH 7.4 (PBS) and 37°C; half-life <2 hours suggests need for structural modification.
Basic: How is the compound’s solubility optimized for in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.01% Tween-80.
- pH adjustment : Morpholine’s basicity enhances solubility in acidic buffers (pH 5–6).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles ( references methanesulfonamide analogs with improved bioavailability).
Advanced: What crystallographic data support intermolecular interactions in solid-state forms?
- Hydrogen bonding : The morpholine oxygen often donates H-bonds to quinazolinone carbonyls (distance ~2.8 Å).
- π-π stacking : Fluorophenyl groups stack with quinazolinone rings (centroid-centroid ~3.6 Å).
- Hirshfeld surface analysis : Quantify contact contributions (e.g., 15% H-bonding, 30% van der Waals) using CrystalExplorer.
Advanced: How can off-target effects be systematically evaluated?
- Kinase profiling : Screen against a 50-kinase panel (e.g., Eurofins DiscoverX) at 1 µM.
- Phenotypic screening : Use high-content imaging in cancer cell lines (e.g., apoptosis via Annexin V/PI staining).
- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment.
Basic: What stability-indicating methods validate compound integrity during storage?
- Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (ICH Q1A), and acidic/alkaline conditions.
- Analytical monitoring : Use UPLC-PDA at 254 nm to track degradation products (e.g., sulfoxide formation at Rₜ = 4.2 min).
- Storage : Lyophilize and store under argon at -80°C to prevent morpholine hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
